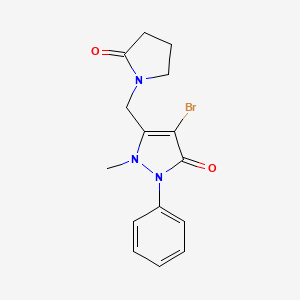
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is an organic compound with a unique chemical structure. It was first synthesized in the late 1950s by researchers at the University of Tokyo, and has since been studied extensively for its potential applications in scientific research. This compound has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one involves the reaction of 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one with 2-oxopyrrolidine-3-carboxaldehyde in the presence of a base to form the desired product.
Starting Materials
4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, 2-oxopyrrolidine-3-carboxaldehyde, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one and 2-oxopyrrolidine-3-carboxaldehyde in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane)., Step 4: Purify the product by recrystallization or chromatography.
作用机制
The exact mechanism of action of 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one increases the levels of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness, improved cognitive performance, and increased muscle strength.
生化和生理效应
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive performance and increased alertness. Additionally, it has been found to increase the levels of dopamine and serotonin, which can lead to improved mood, increased energy levels, and improved concentration. Finally, it has been found to reduce the levels of glutamate, which can lead to decreased anxiety and improved sleep.
实验室实验的优点和局限性
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and readily available. However, there are also some limitations to using this compound in laboratory experiments. It can be toxic in high doses, and it has a relatively short half-life, meaning that its effects are short-lived.
未来方向
Due to its potential effects on the nervous system and its ability to increase the levels of neurotransmitters, 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has a wide range of potential applications in the future. Some potential future directions for research include studying its effects on memory and learning, investigating its potential as a nootropic drug, and exploring its potential as an antidepressant. Additionally, further research into its mechanism of action and potential side effects could lead to new therapeutic applications.
科学研究应用
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used to study the effects of neurotransmitter modulation on the nervous system and to investigate the mechanisms of action of various drugs.
属性
IUPAC Name |
4-bromo-1-methyl-5-[(2-oxopyrrolidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-17-12(10-18-9-5-8-13(18)20)14(16)15(21)19(17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHNDGWSZDGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


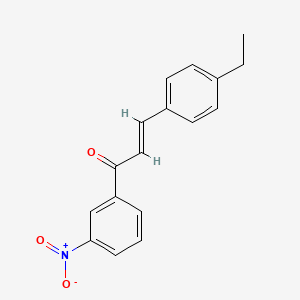


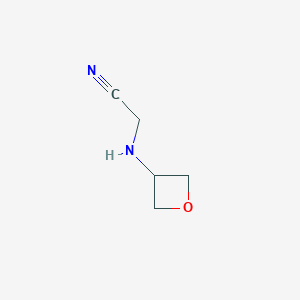
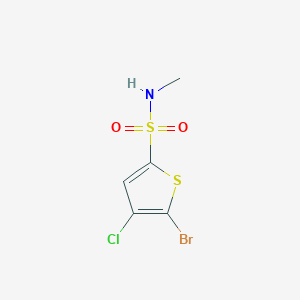
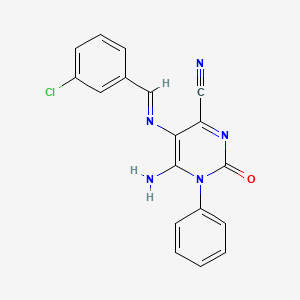
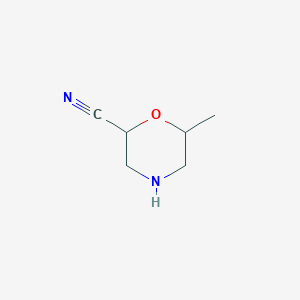
![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
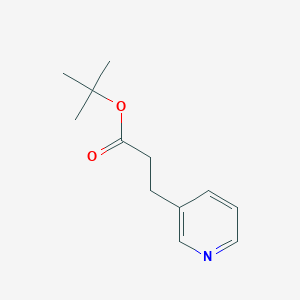

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)

